GW788388 (CAS: 452342-67-5) is a highly potent, selective, and orally active inhibitor of the transforming growth factor-beta (TGF-β) type I receptor (ALK5), exhibiting an IC50 of 18 nM. Unlike earlier generations of ALK5 inhibitors, GW788388 was specifically optimized for systemic stability and oral bioavailability, making it a critical pharmacological tool for in vivo models of fibrosis, oncology, and cardiomyopathy. By selectively blocking ALK5 and TGF-β type II receptor autophosphorylation without inhibiting the bone morphogenetic protein (BMP) type II receptor, GW788388 provides researchers with a precise mechanism to arrest epithelial-to-mesenchymal transition (EMT) and extracellular matrix deposition in whole-organism assays [1].
While SB-431542 is the most ubiquitous ALK5 inhibitor used in in vitro cell culture, it is fundamentally unsuitable for most in vivo applications due to its rapid metabolic clearance and extremely short plasma half-life. Researchers attempting to use SB-431542 in animal models often face severe dosing challenges, requiring continuous infusion via osmotic pumps to maintain therapeutic plasma concentrations. GW788388 was specifically engineered with a modified phenylpyridine pyrazole scaffold to overcome this exact limitation, providing an 8.6-fold extension in half-life and enabling standard oral or once-daily dosing regimens for chronic disease modeling without sacrificing target selectivity [1].
To validate its suitability for systemic administration, the pharmacokinetic profile of GW788388 was directly compared to the industry-standard in vitro ALK5 inhibitor, SB-431542, in Sprague-Dawley rats. GW788388 demonstrated a dramatically extended plasma half-life of 4.1 hours compared to the rapid 28.5-minute clearance of SB-431542. This fundamental improvement in metabolic stability establishes GW788388 as the mandatory selection for in vivo dosing, eliminating the need for continuous infusion protocols [1].
| Evidence Dimension | In vivo plasma half-life (intravenous) |
| Target Compound Data | 4.1 ± 1.8 hours |
| Comparator Or Baseline | SB-431542 (28.5 ± 16.1 minutes) |
| Quantified Difference | 8.6-fold increase in plasma half-life |
| Conditions | Sprague-Dawley rats, intravenous administration |
Procurement for in vivo efficacy studies must prioritize GW788388 to ensure stable systemic exposure and avoid the rapid metabolic failure of standard in vitro alternatives.
The primary procurement advantage of GW788388 over early-generation inhibitors is its compatibility with standard oral dosing workflows, which drastically simplifies chronic in vivo study designs. In a puromycin aminonucleoside-induced renal fibrosis model, oral administration of GW788388 at 10 mg/kg once daily (u.i.d.) or 1 mg/kg twice daily (b.i.d.) resulted in an 80% reduction in the expression of collagen IA1 mRNA. This demonstrates that the compound's optimized physicochemical properties allow for straightforward oral formulations that yield high-level target engagement, eliminating the need for complex surgical implantation of osmotic pumps [1].
| Evidence Dimension | Reduction of collagen IA1 mRNA expression |
| Target Compound Data | 80% reduction |
| Comparator Or Baseline | Vehicle-treated fibrotic disease baseline |
| Quantified Difference | 80% suppression of fibrotic marker |
| Conditions | Puromycin aminonucleoside-induced renal fibrosis model, oral dosing (1 mg/kg b.i.d.) |
Validates that researchers can achieve potent target suppression using convenient oral dosing routes, simplifying chronic in vivo study designs and reducing animal handling stress.
Beyond renal models, GW788388 has demonstrated exceptional tissue penetration and efficacy in reversing severe cardiac fibrosis. In a murine model of Trypanosoma cruzi-induced Chagas disease cardiomyopathy, treatment with 3 mg/kg GW788388 at 20 days post-infection dramatically reduced cardiac fibrotic area. Quantitative analysis of Masson's Trichrome staining revealed a reduction from 28.9% fibrotic area in vehicle-treated mice to just 4.7% in GW788388-treated mice, effectively restoring tissue architecture [1].
| Evidence Dimension | Cardiac fibrotic area (Masson's Trichrome staining) |
| Target Compound Data | 4.7 ± 2.2% fibrotic area |
| Comparator Or Baseline | Vehicle-treated infected baseline (28.9 ± 20.0% fibrotic area) |
| Quantified Difference | 83.7% reduction in cardiac fibrosis |
| Conditions | T. cruzi infected mice, 3 mg/kg oral dosing at 20 days post-infection |
Confirms the compound's systemic distribution and efficacy in dense cardiac tissue, making it the premier choice for cardiovascular remodeling research.
Due to its extended half-life and oral bioavailability, GW788388 is the preferred ALK5 inhibitor for long-term in vivo studies of renal, hepatic, and pulmonary fibrosis. It allows researchers to utilize standard once- or twice-daily oral dosing regimens to effectively suppress collagen deposition and EMT without the rapid clearance issues associated with SB-431542[1].
GW788388's proven ability to penetrate cardiac tissue and reverse established fibrosis makes it an optimal pharmacological tool for studying heart failure, myocardial infarction recovery, and infectious cardiomyopathies. Its systemic stability ensures consistent suppression of pathological TGF-β signaling in the myocardium [3].
In cancer research, particularly involving solid tumors like esophageal squamous cell carcinoma (ESCC), GW788388 is utilized to block tumor-induced neoangiogenesis and fibroblast activation. Its specific selectivity profile ensures that TGF-β-mediated immune suppression and stromal activation are inhibited while leaving BMP-mediated pathways intact[2].